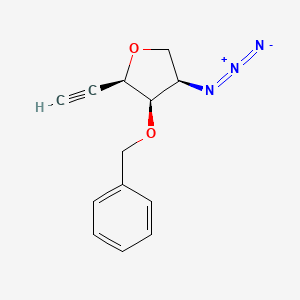![molecular formula C12H19NO2S B14183309 1-[4-(Pentane-1-sulfonyl)phenyl]methanamine CAS No. 878892-59-2](/img/structure/B14183309.png)
1-[4-(Pentane-1-sulfonyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Pentane-1-sulfonyl)phenyl]methanamine is an organic compound featuring a sulfonyl group attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pentane-1-sulfonyl)phenyl]methanamine typically involves the sulfonation of a phenylmethanamine derivative. The process begins with the reaction of phenylmethanamine with pentane-1-sulfonyl chloride under basic conditions to form the desired sulfonylated product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pentane-1-sulfonyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding phenylmethanamine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenylmethanamine.
Substitution: Halogenated phenylmethanamine derivatives.
Scientific Research Applications
1-[4-(Pentane-1-sulfonyl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[4-(Pentane-1-sulfonyl)phenyl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-[4-(Methylsulfonyl)phenyl]methanamine
- 1-[4-(Ethanesulfonyl)phenyl]methanamine
- 1-[4-(Butane-1-sulfonyl)phenyl]methanamine
Uniqueness: 1-[4-(Pentane-1-sulfonyl)phenyl]methanamine is unique due to the length of its alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. The pentane chain provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
Properties
CAS No. |
878892-59-2 |
|---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
(4-pentylsulfonylphenyl)methanamine |
InChI |
InChI=1S/C12H19NO2S/c1-2-3-4-9-16(14,15)12-7-5-11(10-13)6-8-12/h5-8H,2-4,9-10,13H2,1H3 |
InChI Key |
PADIGTVKRHMMIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14183231.png)
![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
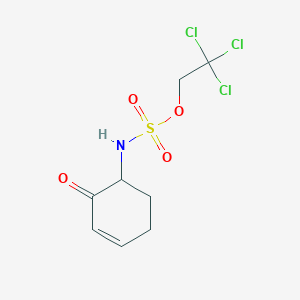
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
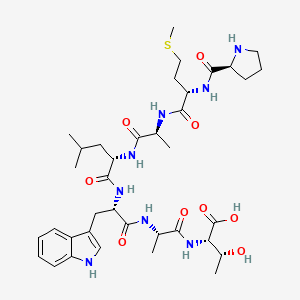
![Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14183258.png)
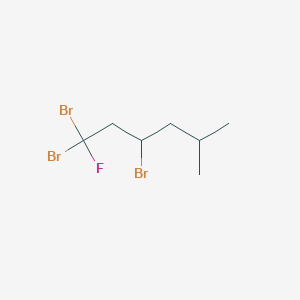
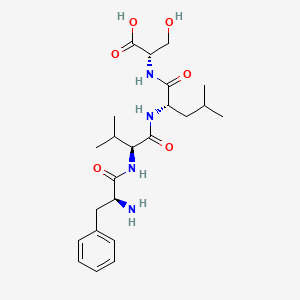
![8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14183294.png)
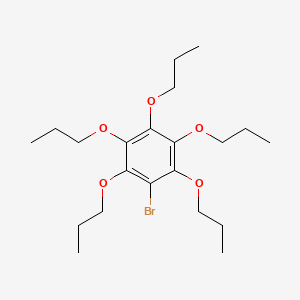
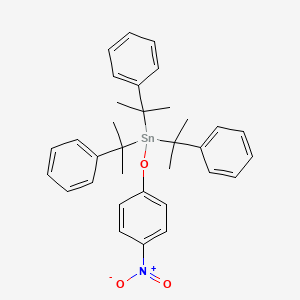

![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
